5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride.
Final Coupling Reaction: The final step involves coupling the various fragments together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its highly functionalized nature makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study various biological processes. For example, its ability to interact with specific enzymes or receptors can be exploited to investigate their function.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of various materials, such as polymers and dyes. Its functional groups can be exploited to introduce specific properties into these materials.
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can result in the inhibition of specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[(N-METHYL-N-METHANESULFONYL)AMINO]PYRIMIDINE-5-CARBOXYLATE
- (4-FLUOROPHENYL)(5-(HYDROXYMETHYL)FURAN-2-YL)METHANONE
Uniqueness
The uniqueness of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its highly functionalized structure, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C25H23FN4O5S |
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Molecular Weight |
510.5 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O5S/c1-34-20-11-9-19(10-12-20)28-24(31)23-22(14-27-25(29-23)36(2,32)33)30(16-21-4-3-13-35-21)15-17-5-7-18(26)8-6-17/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
YUMSKZWOVADFDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)F)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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